(+/-)-HIP-A (+/-)-HIP-A Potent, non-competitive excitatory amino acid transporter (EAAT) blocker. Preferentially inhibits glutamate-induced [3H]D-aspartate release (IC50 = 1.6 μM) rather than [3H]L-glutamate uptake (IC50 = 18 μM). Moderately selective; displays no affinity for NMDA and metabotropic glutamate receptors, and low affinity for AMPA and kainate receptors (IC50 values are 43 and 8 μM respectively).��.
Brand Name: Vulcanchem
CAS No.: 227619-64-9
VCID: VC0004473
InChI: InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11)
SMILES: C1C2C(C(N1)C(=O)O)C(=O)NO2
Molecular Formula: C6H8N2O4
Molecular Weight: 172.14

(+/-)-HIP-A

CAS No.: 227619-64-9

Cat. No.: VC0004473

Molecular Formula: C6H8N2O4

Molecular Weight: 172.14

* For research use only. Not for human or veterinary use.

(+/-)-HIP-A - 227619-64-9

Specification

Description Potent, non-competitive excitatory amino acid transporter (EAAT) blocker. Preferentially inhibits glutamate-induced [3H]D-aspartate release (IC50 = 1.6 μM) rather than [3H]L-glutamate uptake (IC50 = 18 μM). Moderately selective; displays no affinity for NMDA and metabotropic glutamate receptors, and low affinity for AMPA and kainate receptors (IC50 values are 43 and 8 μM respectively).��.
CAS No. 227619-64-9
Molecular Formula C6H8N2O4
Molecular Weight 172.14
IUPAC Name 3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid
Standard InChI InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11)
SMILES C1C2C(C(N1)C(=O)O)C(=O)NO2

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